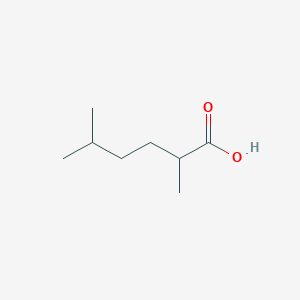

2,5-Dimethylhexanoic acid

Descripción general

Descripción

2,5-Dimethylhexanoic acid is a chemical compound with the formula C8H16O2 . It has a molecular weight of 144.2114 . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3, (H,9,10) .

Synthesis Analysis

This compound can be synthesized by various methods, including the oxidation of neopentyl alcohol, the hydrolysis of neopentyl halides, and the carboxylation of neopentane. The most commonly used method is the oxidation of neopentyl alcohol with potassium permanganate or chromic acid.Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.2114 . More detailed physical and chemical properties such as boiling point, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity can be found in the NIST/TRC Web Thermo Tables .Aplicaciones Científicas De Investigación

Metabolic Studies

Research has shown that 2,5-dimethylhexanoic acid (2,5-DMH) plays a role in metabolic processes. In a study involving male Fischer 344 rats, 2,5-DMH was identified as one of the urinary metabolites when the rats were administered 2,5-dimethylhexane (Serve et al., 1991)(Serve et al., 1991).

Asymmetric Oxidation by Microorganisms

Microorganisms such as Rhodococcus sp. can catalyze the asymmetric oxidation of hydrocarbons, including the formation of 2,5-DMH (Matsui & Furuhashi, 1995)(Matsui & Furuhashi, 1995). This aspect is significant in understanding biodegradation processes and the potential biotechnological applications of these microorganisms.

Combustion Chemistry

The combustion characteristics of 2,5-DMH have been studied to understand the behavior of hydrocarbon fuels better. This includes examining its oxidation under various conditions, which is crucial for developing more efficient and cleaner combustion systems (Sarathy et al., 2014)(Sarathy et al., 2014).

Synthesis from Biomass

2,5-Hexanedione, a derivative of 2,5-DMH, has been synthesized from biomass resources using efficient methods, highlighting its potential as a sustainable chemical resource (Yueqin et al., 2016)(Yueqin et al., 2016).

Applications in Polymer Science

Bismuth carboxylates, including derivatives of 2,5-DMH, have been used as non-toxic catalysts in the synthesis of polyesters, demonstrating their utility in more environmentally friendly polymer production (Kricheldorf et al., 2005)(Kricheldorf et al., 2005).

Synthetic Lubricants

Research on esters of acids including 2,5-DMH analogs has shown their potential in the formulation of synthetic lubricating oils, indicating their importance in industrial applications (Gryglewicz & Oko, 2005)(Gryglewicz & Oko, 2005).

Chemical Synthesis and Education

2,5-DMH has been used in laboratory experiments to teach organic chemistry concepts such as SN1 reactions, demonstrating its educational utility (Wagner & Marshall, 2010)(Wagner & Marshall, 2010).

Mecanismo De Acción

Safety and Hazards

2,5-Dimethylhexanoic acid may be corrosive to metals and cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

2,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAHZDPKCCONIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868838 | |

| Record name | 2,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90201-13-1 | |

| Record name | 2,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3-Bromo-4-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3165566.png)

![2-{[2-(3-Bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3165568.png)

![2-[(4-aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3165595.png)

![N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine](/img/structure/B3165603.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)

![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)